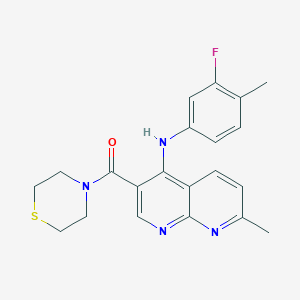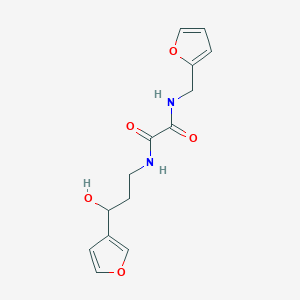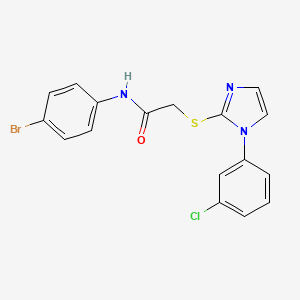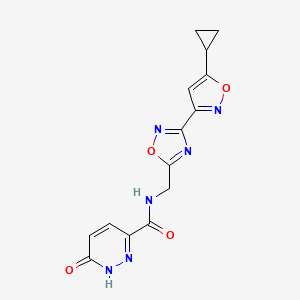![molecular formula C19H15BrClN3O2S B2486975 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-09-1](/img/structure/B2486975.png)
5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting with the preparation of key intermediate compounds followed by various coupling reactions. For example, methods to synthesize antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been reported, showcasing the incorporation of bromo and chloro substituents through specific synthetic routes. These processes typically involve the formation of the pyrazole core, followed by sequential functionalization steps (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by X-ray crystallography, revealing details such as crystallization patterns, molecular conformation, and intermolecular interactions. For instance, studies have highlighted how the crystal packing is influenced by hydrogen bonding and π-interactions, providing insights into the stability and electronic properties of the molecule (Saeed et al., 2020).
Chemical Reactions and Properties
Compounds like 5-Bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can participate in various chemical reactions, reflecting their reactivity and functional group chemistry. For example, bromo and chloro substituents enable nucleophilic substitution reactions, while the benzamide and pyrazole moieties might undergo reactions typical for amides and heteroaromatic compounds, respectively.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards electrophiles or nucleophiles, and stability under different conditions, are fundamental aspects that can be predicted based on the structure. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity patterns and interaction with biological targets.
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
The compound's analogs have been used in studies involving intermolecular interactions and structural analysis. For instance, compounds with similar structures have been synthesized and analyzed using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies emphasize the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Synthesis and Molecular Structure Characterization
Research on compounds structurally related to 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide often involves the synthesis and characterization of molecular structures. For example, studies have focused on the synthesis of chalcones and their subsequent reactions to produce various derivatives, with detailed analyses of their molecular structures (Cuartas et al., 2017).
Application in Radiotracer Synthesis
Compounds with a similar molecular framework have been synthesized for use as radiotracers. These compounds are utilized in positron emission tomography (PET) for studying specific receptors in the animal brain, demonstrating the compound's potential in diagnostic imaging and neurological research (Katoch-Rouse & Horti, 2003).
Pharmaceutical Research
Related compounds have been synthesized and evaluated for their antimicrobial activity. For example, various derivatives have been tested for their antibacterial and antifungal activities, indicating the potential of these compounds in the development of new antimicrobial agents (Patel et al., 2013).
Anticancer Properties
Research has also been conducted on the synthesis of compounds with similar structures to explore their anticancer properties. These studies involve the evaluation of their effects on cancer cells, potentially contributing to the development of new cancer therapies (Yushyn et al., 2022).
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-13-5-3-12(4-6-13)24-18(15-9-27-10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKNXIHNFPPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)


![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)



![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)